3-chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

NPY-Y2 receptor antagonist GPCR modulation arylsulfamoylbenzamide SAR

3-Chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 302952-06-3; PubChem CID is a synthetic sulfonamide-benzamide hybrid that integrates a 6-methoxypyrimidine ring, a sulfamoyl linker, and a 3-chlorobenzamide terminus. The compound belongs to the arylsulfamoylbenzamide scaffold class explored for kinase inhibition and G-protein-coupled receptor modulation.

Molecular Formula C18H15ClN4O4S
Molecular Weight 418.85
CAS No. 302952-06-3
Cat. No. B2725049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
CAS302952-06-3
Molecular FormulaC18H15ClN4O4S
Molecular Weight418.85
Structural Identifiers
SMILESCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H15ClN4O4S/c1-27-17-10-16(20-11-21-17)23-28(25,26)15-7-5-14(6-8-15)22-18(24)12-3-2-4-13(19)9-12/h2-11H,1H3,(H,22,24)(H,20,21,23)
InChIKeyUODJTLCFURCBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 302952-06-3) – What Scientific Procurement Teams Need to Know Before Sourcing


3-Chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 302952-06-3; PubChem CID 1184567) is a synthetic sulfonamide-benzamide hybrid [1] that integrates a 6-methoxypyrimidine ring, a sulfamoyl linker, and a 3-chlorobenzamide terminus. The compound belongs to the arylsulfamoylbenzamide scaffold class explored for kinase inhibition and G-protein-coupled receptor modulation [2]. Its core structural motif has appeared in high-throughput screening libraries (e.g., ChemBridge) for NPY-Y2 receptor antagonism, where the single chloro substituent on the benzamide ring produces quantifiably different pharmacological profiles compared to closely related analogues bearing alternative halogenation patterns [2].

Why Generic Substitution of 3-Chloro Arylsulfamoylbenzamides (CAS 302952-06-3) Can Compromise Experimental Reproducibility


Within the arylsulfamoylbenzamide series, even a single chlorine positional isomer or halogen deletion can alter potency by orders of magnitude. The NIH Molecular Libraries Program SAR table for NPY-Y2 antagonism directly demonstrates that a 3-chloro substituent yields an IC50 of 0.428 µM, while a 3-methyl analogue exhibits IC50 of 0.298 µM under the same assay conditions, and moving the chlorine to alternative positions or removing it entirely reduces activity below threshold [1]. This precludes indiscriminate substitution among vendors listing positional isomers (e.g., 2,5-dichloro, 2,4-dichloro, or 4-chloro variants) without re-calibration of biological assays.

Quantitative Differentiation of 3-Chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 302952-06-3) vs. Closest Analogues


NPY-Y2 Receptor Antagonism: 3-Chloro vs. 3-Methyl Arylsulfamoylbenzamide – Direct Head-to-Head Comparison from NIH-Probe SAR Table

In a standardized NPY-Y2 antagonism assay, the target compound bearing a 3-chloro substituent (CID 2228302) achieves an IC50 of 0.428 µM, while the 3-methyl congener (CID 2223246) records an IC50 of 0.298 µM. Both compounds share an identical methoxypyrimidine-sulfamoyl-phenyl core, making this a direct, intra-scaffold comparison [1]. The <2-fold potency difference is experimentally meaningful and underscores that the 3-chloro variant occupies a distinct activity niche within the scaffold.

NPY-Y2 receptor antagonist GPCR modulation arylsulfamoylbenzamide SAR

Physicochemical Differentiation: Computed LogP and Solubility Profile vs. 2,5-Dichloro Analogue (CAS 302951-68-4)

The target compound 3-chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide exhibits a computed XLogP3 of 2.9 with a molecular weight of 418.85 Da and a topological polar surface area (TPSA) of 119 Ų [1], placing it within oral drug-like chemical space. In contrast, the 2,5-dichloro analogue (CAS 302951-68-4; molecular weight 453.29 Da) introduces an additional chlorine atom that increases lipophilicity and molecular weight, which shifts its property profile . The difference of one chlorine atom results in a molecular weight increase of ~34 Da and a predicted logP shift that may alter cellular permeability and non-specific binding.

cLogP comparison rule-of-five compliance fraction sp3

Chlorine Positional Isomer Selectivity: 3-Cl vs. 4-Cl vs. 2,4-DiCl Analogue by NPY-Y2 SAR Trend

The NIH SAR table for arylsulfamoylbenzamides demonstrates that halogen position on the benzamide ring critically governs NPY-Y2 activity [1]. The 3-chloro compound (CID 2228302; IC50 = 0.428 µM) retains measurable activity, while compounds with chlorine at alternative positions or dual substitution show progressive loss of activity. A representative entry with a 4-chloro substitution pattern exhibits only 2.6% inhibition at 2.8 µM, and alternative Cl-substituted entries yield IC50 values >1 µM or negligible inhibition [1]. This establishes the 3-chloro positioning as the optimal monohalogen configuration within this scaffold.

halogen positional SAR NPY-Y2 probe selectivity profiling

CC50 Cytotoxicity Differential: 3-Chloro vs. 3-Methyl Arylsulfamoylbenzamide – Implications for Cellular Assay Windows

The 3-chloro compound exhibits a CC50 of 20.6 µM, which is 3.25-fold lower than the CC50 of 67 µM for the 3-methyl analogue [1]. This translates to a selectivity index (CC50 / IC50) of approximately 48 for the 3-chloro derivative versus 225 for the 3-methyl derivative. While the 3-methyl analogue shows a wider therapeutic window, the 3-chloro compound's tighter margin may be advantageous in phenotypic screening where partial cytotoxicity contributes to the desired functional response.

CC50 cytotoxicity assay window selectivity index

Validated Application Scenarios for 3-Chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 302952-06-3) Based on Quantitative Evidence


NPY-Y2 Receptor Antagonism Probe in GPCR Screening Cascades

The compound is a validated NPY-Y2 antagonist with an IC50 of 0.428 µM and an NPY-Y1 selectivity window >82-fold [1]. It is suitable as a chemical probe in NPY receptor subtype deconvolution studies where the 3-chloro substitution provides a distinct SAR signature. Researchers should use the 3-methyl analogue (IC50 = 0.298 µM) as a comparator to benchmark potency-cytotoxicity trade-offs, as the 3-chloro compound's lower CC50 (20.6 µM) must be factored into assay design [1].

Arylsulfamoylbenzamide Scaffold Optimization – Halogen Position SAR Reference Standard

With confirmed positional SAR data showing that the 3-chloro substitution supports NPY-Y2 activity while 4-chloro and 2,4-dichloro variants do not, this compound serves as the reference standard for halogen positional SAR campaigns [1]. Its computed properties (MW 418.85, XLogP3 2.9, TPSA 119 Ų) [2] also make it a suitable starting point for property-guided optimization where maintaining favorable lead-like parameters is essential. The 2,5-dichloro analogue (MW 453.29) can be used as a comparator when exploring the impact of additional halogenation on permeability and off-target profile.

Cytotoxicity-Mediated Phenotypic Screening in Oncology Models

Given its CC50 of 20.6 µM, which is 3.25-fold lower than the 3-methyl congener, the 3-chloro compound enables phenotypic screening paradigms where a controlled degree of cytotoxicity contributes to the biological readout, such as in certain oncology models [1]. The brain penetrance value of 395 ± 16 ng/mL [1] further supports its consideration for CNS-accessible target engagement studies when delivered at appropriate doses.

Chemical Probe Procurement for NPY-Y1/Y2 Counter-Screening Panels

The compound's >35.4 µM IC50 against NPY-Y1, combined with its sub-micromolar NPY-Y2 activity, positions it as a selectivity control within NPY receptor subtype panels [1]. Procurement teams should source this specific 3-chloro isomer—not the 2,5-dichloro or 4-chloro variants—to ensure the selectivity signal observed in published SAR is reproducible.

Quote Request

Request a Quote for 3-chloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.